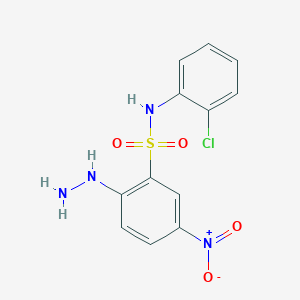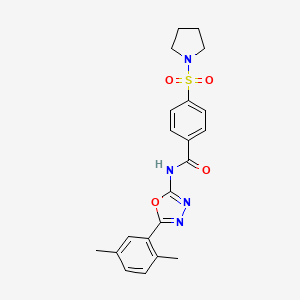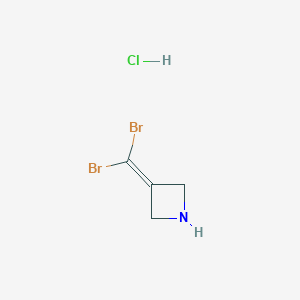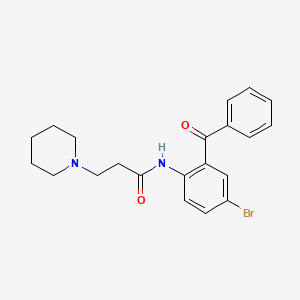
(Z)-3-(3-chlorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(3-chlorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide, commonly known as CCPA, is a synthetic compound that belongs to the class of enamide derivatives. It is a potent and selective agonist of the alpha-2A adrenergic receptor, which is an important target for the treatment of various medical conditions such as hypertension, anxiety, and depression. In
Mechanism of Action
CCPA exerts its pharmacological effects by selectively activating the alpha-2A adrenergic receptor. This receptor is widely distributed in the brain and plays a key role in the regulation of various physiological processes such as blood pressure, heart rate, and neurotransmitter release. Activation of the alpha-2A adrenergic receptor by CCPA inhibits the release of norepinephrine, which leads to a decrease in sympathetic nervous system activity and a reduction in blood pressure. In addition, CCPA has been shown to enhance the release of serotonin and dopamine, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
CCPA has been shown to have a number of biochemical and physiological effects. In preclinical studies, CCPA has been shown to reduce blood pressure, heart rate, and sympathetic nervous system activity. It has also been shown to enhance the release of serotonin and dopamine, which may contribute to its anxiolytic and antidepressant effects. In addition, CCPA has been shown to improve cognitive function and reduce pain sensitivity.
Advantages and Limitations for Lab Experiments
One of the main advantages of CCPA for lab experiments is its high selectivity for the alpha-2A adrenergic receptor. This allows researchers to study the specific effects of alpha-2A receptor activation without the confounding effects of other receptor subtypes. In addition, CCPA has good pharmacokinetic properties and can be administered orally or intravenously. However, one limitation of CCPA is its relatively short half-life, which may require frequent dosing in some experiments.
Future Directions
There are several potential future directions for research on CCPA. One area of interest is the role of CCPA in the regulation of sleep. Preclinical studies have shown that CCPA can increase slow-wave sleep and improve sleep quality. Further research is needed to determine the potential clinical applications of CCPA for the treatment of sleep disorders. Another area of interest is the potential use of CCPA as an adjunct therapy for the treatment of depression and anxiety. Preclinical studies have shown that CCPA has anxiolytic and antidepressant effects, and further research is needed to determine its potential clinical applications in these areas. Finally, there is growing interest in the use of CCPA as a tool for studying the role of the alpha-2A adrenergic receptor in various physiological and pathological processes. Further research is needed to fully understand the mechanisms of action of CCPA and its potential applications in basic and clinical research.
Conclusion
In conclusion, CCPA is a synthetic compound that has been extensively studied for its potential therapeutic applications. It selectively activates the alpha-2A adrenergic receptor and has been shown to have anxiolytic, antihypertensive, and antidepressant effects in preclinical studies. CCPA has good pharmacokinetic properties and can be administered orally or intravenously. Future research on CCPA may focus on its potential applications in the regulation of sleep, depression, and anxiety, as well as its use as a tool for studying the role of the alpha-2A adrenergic receptor in various physiological and pathological processes.
Synthesis Methods
The synthesis of CCPA involves the reaction of 3-chlorobenzaldehyde with propan-2-ylamine to form 3-chloro-N-propan-2-ylbenzamide. This intermediate product is then reacted with cyanoacetic acid to form (Z)-3-(3-chlorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide. The overall synthesis route is shown in Figure 1.
Scientific Research Applications
CCPA has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antihypertensive, and antidepressant effects in preclinical studies. In addition, CCPA has been investigated for its role in the regulation of sleep, pain, and cognitive function.
properties
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9(2)16-13(17)11(8-15)6-10-4-3-5-12(14)7-10/h3-7,9H,1-2H3,(H,16,17)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTCDSUBUDJZSM-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC(=CC=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC(=CC=C1)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole](/img/structure/B2636745.png)





![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2636755.png)

![1,3-dimethyl-N-[(4-methylphenyl)methyl]-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2636758.png)
![4-{[3-(trifluoromethyl)phenyl]sulfonyl}tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2636760.png)



![6-Methyl-3-[2-oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2636766.png)